3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) 3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic intermediate used in glycosylation reactions. Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor. Removal of the O-benzyl protecting groups is performed late in the synthesis.
Brand Name: Vulcanchem
CAS No.: 16697-49-7
VCID: VC20769808
InChI: InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1
SMILES: CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Molecular Formula: C30H34O7
Molecular Weight: 506.6 g/mol

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate)

CAS No.: 16697-49-7

Cat. No.: VC20769808

Molecular Formula: C30H34O7

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) - 16697-49-7

Specification

Description 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic intermediate used in glycosylation reactions. Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor. Removal of the O-benzyl protecting groups is performed late in the synthesis.
CAS No. 16697-49-7
Molecular Formula C30H34O7
Molecular Weight 506.6 g/mol
IUPAC Name (3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran
Standard InChI InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1
Standard InChI Key SCDVHQXHQOSKCS-LGPOITBMSA-N
Isomeric SMILES CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
SMILES CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Canonical SMILES CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Appearance Assay:≥85%A crystalline solid

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